1,2-Cyclohexanedimethanol

Polyester Crystallization Amorphous Polymer

Choose 1,2-Cyclohexanedimethanol (CAS 3971-29-7) where 1,4-CHDM fails: its kinked 1,2-substitution disrupts crystallinity, enabling amorphous, haze-free thick parts. The trans isomer provides chiral control (≥99% ee available). Solid at room temp (mp 57 °C) simplifies weighing and storage. Ideal for optical lenses, cosmetic packaging, UV-curable adhesives, and low-VOC antimicrobial coatings.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 3971-29-7
Cat. No. B6360419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclohexanedimethanol
CAS3971-29-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)CO
InChIInChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2
InChIKeyXDODWINGEHBYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclohexanedimethanol (CAS 3971-29-7): Chemical Identity and Physical Property Reference for Procurement


1,2-Cyclohexanedimethanol (CAS 3971-29-7) is a cycloaliphatic diol with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [1]. It is a colorless, low-melting solid characterized by two primary hydroxyl groups positioned at the 1- and 2- positions of the cyclohexane ring [1]. Commercial samples exist as a mixture of cis and trans stereoisomers [1]. Key physical properties include a density of approximately 1.004 g/cm³, a boiling point of 270.1 ± 8.0 °C at 760 mmHg, and a flash point of 129.0 ± 13.0 °C . The melting point for the mixed-isomer commercial product (CAS 3971-29-7) is reported at 57 °C, whereas purified stereoisomers exhibit distinct melting ranges: cis-1,2-cyclohexanedimethanol (CAS 15753-50-1) melts at 43–45 °C, and trans-1,2-cyclohexanedimethanol (CAS 25712-33-8) melts at 63–67 °C [2]. This compound serves as a monomeric building block for polyester and polyurethane synthesis, where its cycloaliphatic ring imparts rigidity to polymer backbones [1].

Why 1,2-Cyclohexanedimethanol Cannot Be Replaced by 1,4-Cyclohexanedimethanol in Polymer Synthesis: Key Differentiation Drivers


The 1,2- and 1,4- positional isomers of cyclohexanedimethanol cannot be considered interchangeable diol monomers. Their substitution patterns dictate fundamentally different polymer architectures, which directly impact crystallization behavior and processability. Specifically, polyesters derived from 1,4-cyclohexanedimethanol (1,4-CHDM) exhibit rapid crystallization, which creates substantial difficulties in forming amorphous articles, particularly in thick parts [1]. In contrast, the 1,2-substitution pattern introduces a kinked, less symmetric backbone geometry that disrupts crystallinity, enabling the formation of amorphous or low-crystallinity materials without requiring additional comonomers. Furthermore, the stereochemical configuration (cis vs. trans) within 1,2-cyclohexanedimethanol provides an additional orthogonal control parameter; the trans isomer exhibits distinct conformational and crystallographic properties that are absent in the 1,4-isomer . Procurement of the 1,4-isomer for applications requiring amorphous transparency or specific flexibility profiles will yield suboptimal or non-functional materials.

1,2-Cyclohexanedimethanol: A Quantitative Comparative Evidence Guide for Procurement Decisions


Disrupted Crystallinity vs. 1,4-CHDM: Enabling Amorphous Polymer Article Formation

Polyesters synthesized from 1,4-cyclohexanedimethanol (1,4-CHDM) crystallize too rapidly to reliably form amorphous articles, especially in thick sections, which limits their utility in transparent or impact-resistant applications. In direct contrast, the asymmetric 1,2-substitution pattern of 1,2-cyclohexanedimethanol disrupts chain packing and retards crystallization, allowing for the production of amorphous polymer articles with high clarity [1].

Polyester Crystallization Amorphous Polymer Processability

Enhanced Antimicrobial Efficacy: Cycloaliphatic Diols vs. Conventional Aliphatic Glycols

A comparative study of antimicrobial agents found that cycloaliphatic diols, including 1,2-cyclohexanedimethanol and 1,4-cyclohexanedimethanol, inhibit microbial growth at substantially lower concentrations compared to conventional aliphatic glycols known for antimicrobial activity, such as 1,2-hexanediol and 1,2-octanediol [1]. While the patent does not distinguish between 1,2- and 1,4-CHDM in this specific potency claim, it establishes a class-level advantage over linear aliphatic glycol alternatives. The 1,2-isomer can therefore be selected to achieve potent antimicrobial effects in coatings and dispersions while using less active agent by mass [1][2].

Antimicrobial Coating Preservative Biocide

Chiral Resolution and Stereochemical Purity: 1,2-Isomer as a Chiral Intermediate

Unlike the achiral 1,4-cyclohexanedimethanol, the 1,2-isomer possesses C2 symmetry and exists as a pair of enantiomers (cis/trans diastereomers and R,R/S,S enantiomers). This stereochemical identity enables its use as a chiral building block for pharmaceuticals and asymmetric catalysts. Recent patent literature demonstrates that trans-1,2-cyclohexanedimethanol can be produced with high optical purity via bioenzymatic catalysis, offering improved yield and optical selectivity over prior chemical resolution methods [1]. The target compound serves as a precursor that can be resolved into enantiomerically pure (1R,2R)- or (1S,2S)-1,2-cyclohexanedimethanol with >99% enantiomeric excess (ee) [2].

Chiral Synthesis Pharmaceutical Intermediate Enzymatic Resolution Stereochemistry

Physical State and Solubility Differentiation from 1,4-CHDM at Room Temperature

The physical state and solubility profile of 1,2-cyclohexanedimethanol differ from those of its 1,4-isomer in ways that affect handling and formulation. The mixed-isomer 1,2-CHDM (CAS 3971-29-7) is a solid at room temperature (melting point 57 °C) . The cis-isomer (43–45 °C) and trans-isomer (63–67 °C) also remain solid at ambient temperatures . This contrasts with certain 1,4-CHDM mixtures that are reported to be liquids [1]. Furthermore, 1,2-cyclohexanedimethanol demonstrates high solubility in water (27 g/L at 25 °C) and organic solvents , which facilitates its use in aqueous formulations and solvent-based polymerizations. The solid-state nature of 1,2-CHDM simplifies weighing, storage, and shipping compared to viscous liquid diols, and its water solubility enables direct incorporation into aqueous polyurethane dispersions and antimicrobial coating formulations .

Physical Property Solid State Solubility Formulation

1,2-Cyclohexanedimethanol (CAS 3971-29-7): Targeted Application Scenarios Based on Quantitative Evidence


Synthesis of Amorphous Polyesters for Transparent and Thick-Walled Articles

For applications requiring transparent, non-crystalline polyester articles—particularly those with thick cross-sections—1,2-cyclohexanedimethanol is a superior monomer choice over 1,4-CHDM. As established in Section 3, polyesters derived from 1,4-CHDM crystallize too rapidly to reliably form amorphous thick parts, leading to haze and brittleness [1]. The asymmetric 1,2-substitution pattern disrupts chain packing, effectively retarding crystallization and enabling the fabrication of optically clear, amorphous components via standard melt-processing equipment [1]. This makes 1,2-CHDM particularly valuable for manufacturing transparent cosmetic packaging, optical lenses, and display films where 1,4-CHDM-based formulations would fail performance specifications.

Low-Loading Antimicrobial Coating and Latex Formulations

Based on the class-level antimicrobial potency evidence in Section 3, 1,2-cyclohexanedimethanol can be incorporated into waterborne coatings, architectural paints, and latex dispersions to achieve microbial control at substantially lower concentrations than traditional aliphatic glycols such as 1,2-hexanediol [2][3]. This enables formulators to reduce total biocide content while maintaining effective preservation and shelf-life extension. The compound's high water solubility (27 g/L at 25 °C) facilitates direct addition to aqueous systems without requiring co-solvents . This scenario is particularly relevant for low-VOC architectural coatings where minimizing additive loading is both a regulatory and performance priority.

Chiral Pharmaceutical Intermediate and Asymmetric Catalyst Precursor

For synthetic routes requiring a chiral cycloaliphatic scaffold, only the 1,2-isomer (or its enantiomerically pure derivatives) is structurally capable of meeting this requirement; 1,4-cyclohexanedimethanol is achiral and cannot be used. As documented in Section 3, trans-1,2-cyclohexanedimethanol can be produced with high optical purity via enzymatic resolution, achieving >99% enantiomeric excess [4][5]. This chiral diol serves as a key intermediate for synthesizing chiral ligands, resolving agents, and pharmaceutical building blocks. Procurement of the racemic mixture (CAS 3971-29-7) or stereochemically pure (1R,2R)- or (1S,2S)- isomers is driven by specific stereochemical requirements in drug substance synthesis where the 1,4-isomer offers no viable alternative.

UV-Curable Resins Requiring Solid Monomer Handling and High Crosslink Density

The solid physical state of 1,2-cyclohexanedimethanol (mp 57 °C) simplifies accurate weighing, reduces spill risks during formulation, and enables stable storage compared to liquid diol alternatives . When derivatized to di(meth)acrylate monomers, 1,2-cyclohexanedimethanol produces reactive diluents and crosslinkers that contribute high adhesion to cured substrates while maintaining workability in UV-curable formulations [6][7]. This combination of handling convenience and crosslinking performance makes 1,2-CHDM-derived monomers particularly suitable for precision UV-curable adhesives, 3D printing resins, and electronic encapsulants where formulation consistency and high crosslink density are critical procurement criteria.

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